5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC14787862
Molecular Formula: C15H15N5O2S2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5O2S2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N5O2S2/c1-8-6-9(2)17-14(16-8)23-7-11-4-5-12(22-11)13(21)18-15-20-19-10(3)24-15/h4-6H,7H2,1-3H3,(H,18,20,21) |
| Standard InChI Key | MOQJJFRKCYVRMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)C)C |
Introduction
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule featuring a unique combination of structural elements, including a pyrimidine ring, a thiadiazole moiety, and a furan ring. This compound belongs to the broader class of carboxamides, characterized by the presence of a carbonyl group attached to a nitrogen atom. The presence of a sulfanyl group indicates that it is an organic sulfur-containing compound.
Synthesis
The synthesis of compounds with similar structural motifs often involves multi-step synthetic routes. These routes typically utilize specific reagents and conditions to achieve the desired structure. Common solvents used in these reactions include dimethylformamide. Continuous flow reactors may also be employed in industrial settings to enhance efficiency and yield.
Research Findings
While specific research findings on this compound are not available, compounds with similar structures have shown potential in various therapeutic areas. For instance, compounds containing pyrimidine and thiadiazole moieties have been explored for their anti-inflammatory, anticancer, and antifungal activities.
Data Table
Given the lack of specific data on 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, a comparative table with similar compounds can provide insight into potential properties and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Example 1: 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide | Not specified | Approximately 354.4 | Medicinal chemistry, material science |
| Example 2: 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | Not specified | Approximately 319.39 | Medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume